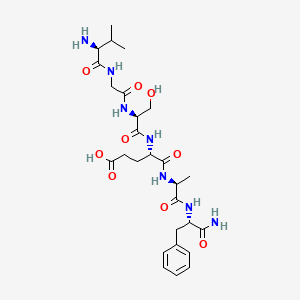

H-Val-Gly-Ser-Glu-Ala-Phe-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N7O9/c1-14(2)22(28)27(43)30-12-20(36)32-19(13-35)26(42)33-17(9-10-21(37)38)25(41)31-15(3)24(40)34-18(23(29)39)11-16-7-5-4-6-8-16/h4-8,14-15,17-19,22,35H,9-13,28H2,1-3H3,(H2,29,39)(H,30,43)(H,31,41)(H,32,36)(H,33,42)(H,34,40)(H,37,38)/t15-,17-,18-,19-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRSCINLDDDAMW-HKUUKSEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H-Val-Gly-Ser-Glu-Ala-Phe-NH2 CGRP fragment function

An In-depth Technical Guide to C-Terminal Calcitonin Gene-Related Peptide (CGRP) Fragments as Research Tools

Abstract

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide with profound physiological effects, most notably potent vasodilation and a critical role in the pathophysiology of migraine.[1][2][3] The development of antagonists for the CGRP receptor has revolutionized migraine treatment and provided invaluable tools for scientific research.[4][5] Among the most important and widely studied of these are peptide fragments derived from CGRP itself, particularly those comprising the C-terminal portion of the molecule. This guide provides a detailed technical overview of C-terminal CGRP fragments, with a primary focus on the archetypal antagonist CGRP(8-37) and the role of its constituent sequences, such as the H-Val-Gly-Ser-Glu-Ala-Phe-NH₂ moiety (CGRP 31-37), in receptor interaction and function. We will explore the mechanism of action, receptor pharmacology, key experimental applications, and detailed protocols for researchers in pharmacology, neuroscience, and drug development.

The CGRP System: A Primer

CGRP is a member of the calcitonin family of peptides and exists in two isoforms, αCGRP and βCGRP, which differ by only a few amino acids and exhibit similar functional activities.[6][7] It is widely distributed throughout the central and peripheral nervous systems.[3][7] The release of CGRP from sensory nerve terminals, particularly within the trigeminovascular system, is a key event in migraine pathophysiology, leading to vasodilation and neurogenic inflammation that contribute to the intense pain of a migraine attack.[2][3][4][8]

The biological effects of CGRP are mediated by a unique receptor complex, a member of the Class B G-protein coupled receptor (GPCR) family.[9] The functional CGRP receptor requires two distinct protein components:

-

Calcitonin Receptor-Like Receptor (CLR): A seven-transmembrane spanning protein.

-

Receptor Activity-Modifying Protein 1 (RAMP1): A single-transmembrane accessory protein essential for trafficking CLR to the cell surface and defining its ligand specificity for CGRP.[1][7][9]

Upon binding of CGRP, this receptor complex primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[6][10] This signaling cascade underlies many of CGRP's physiological effects, including vasodilation.[11]

C-Terminal Fragments: From Agonist to Antagonist

The structure of the 37-amino acid CGRP peptide is critical to its function. It features an N-terminal disulfide-bonded loop (residues 2-7) and a C-terminal amide.[9] Structure-activity studies have revealed that while the N-terminal region is crucial for receptor activation (efficacy), the C-terminal portion of the peptide is primarily responsible for high-affinity binding to the receptor.[6]

This functional dichotomy is elegantly demonstrated by the fragment CGRP(8-37) . By removing the first seven amino acids, the fragment loses its ability to activate the receptor but retains its ability to bind tightly. This makes CGRP(8-37) the archetypal competitive antagonist of the CGRP receptor.[4][11] It effectively occupies the receptor binding site, preventing the native CGRP peptide from binding and initiating downstream signaling.[6]

Shorter C-terminal fragments have also been studied, revealing that CGRP(19-37) and CGRP(23-37) can act as antagonists, although they are less potent than CGRP(8-37).[12] This suggests that the region between residues 8 and 18, which forms an α-helix, contributes significantly to binding affinity.[9][13] The specific fragment H-Val-Gly-Ser-Glu-Ala-Phe-NH₂ (CGRP 31-37) represents the extreme C-terminus and is a key structural component of the larger antagonist fragments, though its activity as an independent molecule is not well-characterized in the literature. Its importance lies in its contribution to the overall conformation and interaction of the C-terminus with the receptor's extracellular domain.

Mechanism of Action & Receptor Pharmacology

CGRP(8-37) and related fragments act as competitive antagonists at the CGRP receptor.[11] This means they bind reversibly to the same site as the endogenous ligand, CGRP, but fail to induce the conformational change necessary for G-protein coupling and signal transduction. The result is an inhibition of adenylyl cyclase activation and a block of intracellular cAMP production.[10]

An important consideration for researchers is the potential for off-target effects. The CGRP peptide family, which includes adrenomedullin (AM) and amylin (AMY), shares structural homology and can exhibit cross-reactivity at their respective receptors.[7]

-

Adrenomedullin Receptors: CGRP(8-37) can antagonize adrenomedullin receptors, which are also formed by CLR but paired with RAMP2 or RAMP3.[6][14] This is relevant in vascular studies, where CGRP(8-37) has been shown to inhibit neointimal hyperplasia by blocking the effects of endogenous adrenomedullin.[14]

-

Amylin Receptors: CGRP(8-37) demonstrates antagonist activity at the AMY₁ receptor.[11]

-

Calcitonin Receptors: Interestingly, while CGRP(8-37) is a CGRP receptor antagonist, it can act as an agonist at the calcitonin (CT) receptor, stimulating cAMP production in cells where this receptor is dominant.[10] This dual activity makes CGRP(8-37) a valuable pharmacological tool to differentiate between CGRP- and CT-mediated effects.[10]

Quantitative Analysis of CGRP Fragment Activity

The antagonist properties of CGRP fragments are quantified using standard pharmacological assays. The data are typically expressed as pA₂, pKB, or Ki values, which are measures of antagonist affinity and potency.

| Fragment | Receptor Target | Assay Type | Measured Value | Reference |

| hCGRP(8-37) | Human CGRP (SK-N-MC cells) | Functional Antagonism | pA₂: 7.42 | [11] |

| hCGRP(8-37) | Human CGRP (Cos-7 cells) | Functional Antagonism | pKB: 7.5 - 9.6 | [11][15] |

| hCGRP(8-37) | Human AMY₁ (Cos-7 cells) | Functional Antagonism | pKB: 7.2 | [11] |

| hCGRP(19-37) | Guinea Pig Atria | Functional Antagonism | pA₂: 5.39 | [12] |

| hCGRP(23-37) | Guinea Pig Atria | Functional Antagonism | pA₂: 4.81 | [12] |

Table 1: Comparative antagonist activities of various C-terminal CGRP fragments. Higher pA₂/pKB values indicate greater antagonist potency.

Experimental Protocols for Fragment Characterization

To ensure scientific rigor, protocols for evaluating CGRP fragments must be robust and well-validated. Below are methodologies for key in vitro assays.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound (e.g., CGRP(31-37)) for the CGRP receptor by measuring its ability to displace a radiolabeled ligand.

Causality: The principle is based on the law of mass action. An unlabeled ligand will compete with a labeled ligand for a finite number of receptors. The concentration of the unlabeled ligand that displaces 50% of the specific binding (IC₅₀) is used to calculate its binding affinity (Ki).

Methodology:

-

Membrane Preparation: Prepare crude membranes from cells engineered to express the human CGRP receptor (CLR and RAMP1), such as HEK293T or CHO-K1 cells.[16]

-

Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4).[17]

-

Reaction Setup: In siliconized tubes or a 96-well plate, combine:

-

Cell membranes (e.g., 5 µg protein/well).[17]

-

A fixed concentration of radioligand (e.g., [¹²⁵I]-hCGRP).[17]

-

Increasing concentrations of the unlabeled test fragment.

-

For non-specific binding (NSB) control wells, add a high concentration of unlabeled native CGRP (e.g., 1 µM).[16]

-

For total binding (B₀) control wells, add assay buffer instead of an unlabeled ligand.

-

-

Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/C).[16] Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (cpm) - Non-Specific Binding (cpm).

-

Plot the percentage of specific binding against the log concentration of the test fragment.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

-

Protocol 2: Cell-Based cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the cAMP production stimulated by an agonist (native CGRP).

Causality: CGRP receptor activation increases intracellular cAMP. An antagonist will block this effect in a dose-dependent manner. To accurately measure cAMP accumulation, phosphodiesterases (enzymes that degrade cAMP) are inhibited with a compound like IBMX, thus amplifying the signal.

Methodology:

-

Cell Culture: Plate cells expressing the CGRP receptor (e.g., SK-N-MC or transfected CHO/HEK cells) in a 96- or 384-well plate and grow to near confluency.[11][16]

-

Assay Medium: Use a stimulation buffer such as HBSS or serum-free DMEM containing a phosphodiesterase inhibitor (e.g., 0.5-1 mM IBMX).[16][17]

-

Antagonist Pre-incubation: Wash the cells and pre-incubate them with increasing concentrations of the test fragment (or vehicle control) for a set period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of native CGRP that produces a submaximal response (EC₈₀) to all wells (except for the basal control).

-

Incubation: Incubate for an additional period (e.g., 30 minutes at 37°C) to allow for cAMP production.[16][18]

-

Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a detection kit, such as a competitive ELISA, HTRF (Homogeneous Time-Resolved Fluorescence), or BRET-based biosensor assay.[18][19]

-

Data Analysis:

-

Normalize the data, setting the basal cAMP level (no agonist) as 0% and the EC₈₀ agonist response as 100%.

-

Plot the percent inhibition against the log concentration of the antagonist.

-

Use non-linear regression to determine the IC₅₀ of the antagonist.

-

For a competitive antagonist, the pA₂ value can be calculated using a Schild analysis, which requires performing agonist dose-response curves in the presence of several fixed concentrations of the antagonist.

-

Conclusion and Future Perspectives

C-terminal fragments of CGRP, particularly CGRP(8-37), are indispensable tools in pharmacology and neuroscience. They have been instrumental in elucidating the physiological roles of the CGRP system and validating the CGRP receptor as a major therapeutic target for migraine.[4][6][20] While shorter fragments like H-Val-Gly-Ser-Glu-Ala-Phe-NH₂ may not possess potent antagonist activity on their own, they are integral to the C-terminal binding motif that is essential for the function of all CGRP antagonists.

The primary limitation of these peptide-based tools is their poor pharmacokinetic properties (e.g., short in vivo half-life, lack of oral bioavailability), which has driven the successful development of small-molecule antagonists ("gepants") and monoclonal antibodies.[4][21] However, for in vitro and acute in vivo experimental applications, CGRP fragments remain the gold standard for directly and competitively probing CGRP receptor function. Future research may focus on modified peptides, such as lipidated analogues, to improve their stability and duration of action for in vivo studies.[11]

References

-

Chiba, T., Yamaguchi, A., Yamatani, T., Nakamura, A., Morishita, T., Inui, T., Fukase, M., Noda, T., & Fujita, T. (1989). Calcitonin gene-related peptide receptor antagonist human CGRP-(8-37). The American Journal of Physiology, 256(2 Pt 1), E331-5. [Link]

-

Garelja, M. L., Bower, R. L., Christie, J. R., et al. (2022). Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo. Frontiers in Pharmacology, 13, 853549. [Link]

-

Gardiner, S. M., Compton, A. M., Kemp, P. A., Bennett, T., Foulkes, R., & Hughes, B. (1990). Antagonistic effect of human alpha-CGRP [8-37] on the in vivo regional haemodynamic actions of human alpha-CGRP. Biochemical and Biophysical Research Communications, 171(3), 938-43. [Link]

-

Horinaka, S., Yoshizumi, M., Houchi, H., et al. (2001). Adrenomedullin Receptor Antagonism by Calcitonin Gene-Related Peptide(8-37) Inhibits Carotid Artery Neointimal Hyperplasia After Balloon Injury. Circulation Research, 89(8), 673-9. [Link]

-

Brain, S. D., & Grant, A. D. (2004). Vascular Actions of Calcitonin Gene-Related Peptide and Adrenomedullin. Physiological Reviews, 84(3), 903-34. [Link]

-

Rovero, P., Giuliani, S., & Maggi, C. A. (1992). CGRP antagonist activity of short C-terminal fragments of human alpha CGRP, CGRP(23-37) and CGRP(19-37). Peptides, 13(5), 1025-7. [Link]

-

Iyengar, S., Johnson, K. W., Ossipov, M. H., & Aurora, S. K. (2019). The role of calcitonin gene–related peptide in peripheral and central pain mechanisms including migraine. Pain, 160(6), 1269-1281. [Link]

-

Yuan, H., & Silberstein, S. D. (2018). Calcitonin Gene-Related Peptide (CGRP): A New Target for Migraine. Annual Review of Pharmacology and Toxicology, 58, 483-501. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. CGRP-(8-37) (human). [Link]

-

Sala, C., Andreose, J., Fumagalli, G., & Lømo, T. (1995). In vivo acetylcholine receptor expression induced by calcitonin gene-related peptide in rat soleus muscle. Journal of Neuroscience, 15(1 Pt 2), 534-41. [Link]

-

Barthó, L., Kóczán, G., & Maggi, C. A. (1993). Studies on the mechanism of the contractile action of rat calcitonin gene-related peptide and of capsaicin on the guinea-pig ileum: effect of hCGRP (8-37) and CGRP tachyphylaxis. Neuropeptides, 25(6), 325-9. [Link]

-

Cernuda-Morollón, E., Larrosa, D., & Ramón, C. (2019). CGRP and Migraine: What Have We Learned From Measuring CGRP in Migraine Patients So Far?. Frontiers in Neurology, 10, 1239. [Link]

-

AbbVie. (n.d.). Role of CGRP Signaling in Migraine Pathophysiology. [Link]

-

Russell, F. A., King, R., Smillie, S. J., Kodji, X., & Brain, S. D. (2014). Calcitonin Gene-Related Peptide: Physiology and Pathophysiology. Physiological Reviews, 94(4), 1099-1142. [Link]

-

Eurofins Discovery. (n.d.). CGRP (CLR/RAMP1) Human Calcitonin GPCR Cell Based Antagonist cAMP LeadHunter Assay. [Link]

-

Wikipedia. (n.d.). Calcitonin gene-related peptide. [Link]

-

Conner, A. C., Simms, J., Barwell, J., Wheatley, M., & Poyner, D. R. (2006). Identification of specific calcitonin-like receptor residues important for calcitonin gene-related peptide high affinity binding. BMC Pharmacology, 6, 9. [Link]

-

Assay Genie. (2025). Erenumab: Transforming Migraine Prevention Through CGRP Receptor Inhibition. [Link]

-

Booe, J. M., Warner, M. L., Roehrkasse, A. M., Hay, D. L., & Pioszak, A. A. (2021). Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant. Biochemistry, 60(2), 164-177. [Link]

-

Greco, R., Demartini, C., Zanaboni, A., et al. (2020). Antagonism of CGRP Receptor: Central and Peripheral Mechanisms and Mediators in an Animal Model of Chronic Migraine. International Journal of Molecular Sciences, 21(11), 3943. [Link]

-

Walker, C. S., & Hay, D. L. (2013). Structure–activity relationships for α-calcitonin gene-related peptide. British Journal of Pharmacology, 170(7), 1293-1307. [Link]

-

Rist, B., Entzeroth, M., & Doods, H. N. (1996). Structure-activity studies on position 14 of human alpha-calcitonin gene-related peptide. Journal of Peptide Research, 48(2), 147-54. [Link]

Sources

- 1. The role of calcitonin gene–related peptide in peripheral and central pain mechanisms including migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceofmigraine.com [scienceofmigraine.com]

- 3. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]

- 4. Calcitonin Gene-Related Peptide (CGRP): A New Target for Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antagonism of CGRP Receptor: Central and Peripheral Mechanisms and Mediators in an Animal Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | CGRP and Migraine: What Have We Learned From Measuring CGRP in Migraine Patients So Far? [frontiersin.org]

- 9. Structure–activity relationships for α-calcitonin gene-related peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calcitonin gene-related peptide receptor antagonist human CGRP-(8-37) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo [frontiersin.org]

- 12. CGRP antagonist activity of short C-terminal fragments of human alpha CGRP, CGRP(23-37) and CGRP(19-37) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity studies on position 14 of human alpha-calcitonin gene-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. α-CGRP-(8-37) (human) | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. Identification of specific calcitonin-like receptor residues important for calcitonin gene-related peptide high affinity binding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resources.revvity.com [resources.revvity.com]

- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 19. Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antagonistic effect of human alpha-CGRP [8-37] on the in vivo regional haemodynamic actions of human alpha-CGRP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

Unveiling the Angiogenic Potential of VGSEAF-NH2: A Technical Guide for Preclinical Investigation

Abstract

In the dynamic landscape of peptide therapeutics, novel sequences offer untapped potential for modulating complex biological processes. This guide focuses on the hexapeptide VGSEAF-NH2, a sequence of Valine-Glycine-Serine-Glutamic Acid-Alanine-Phenylalanine with a C-terminal amide group. In the absence of established literature, this document serves as a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate the hypothesized pro-angiogenic activity of VGSEAF-NH2. We will delve into the rationale behind this hypothesis, outline a robust in silico and in vitro characterization workflow, and provide detailed, field-proven protocols to empower your research and development endeavors.

Introduction: The Case for VGSEAF-NH2 as an Angiogenic Modulator

The intricate process of angiogenesis, the formation of new blood vessels, is predominantly orchestrated by the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][2][3] VEGF and its receptors (VEGFRs) are pivotal in endothelial cell proliferation, migration, and differentiation, making them prime targets for therapeutic intervention in contexts ranging from ischemic tissue repair to oncology.[1][3][4]

The peptide VGSEAF-NH2, while novel, possesses sequence characteristics that suggest a potential interaction with the angiogenic cascade. The presence of both hydrophobic (Valine, Alanine, Phenylalanine) and polar/charged (Serine, Glutamic Acid) residues provides an amphipathic nature that could facilitate interactions with cell surface receptors.[5][6] The C-terminal amidation is a common modification known to increase peptide stability and bioavailability by protecting against carboxypeptidase degradation.[7][8]

This guide is built upon the central hypothesis that VGSEAF-NH2 may act as a mimetic or modulator of pro-angiogenic factors, potentially interacting with components of the VEGF signaling pathway to stimulate endothelial cell activity.

In Silico Characterization: A Predictive First Step

Before embarking on resource-intensive wet-lab experiments, a thorough in silico analysis can provide valuable insights into the potential function and properties of VGSEAF-NH2.[9][10][11][12]

Physicochemical Properties

A preliminary analysis of the peptide's physicochemical properties can be performed using online tools. These parameters can influence the peptide's solubility, stability, and potential for membrane interaction.

| Property | Predicted Value | Significance |

| Molecular Weight | 623.68 g/mol | Influences diffusion and bioavailability. |

| Theoretical pI | 3.99 | Indicates a net negative charge at physiological pH. |

| Amino Acid Composition | Val (1), Gly (1), Ser (1), Glu (1), Ala (1), Phe (1) | A mix of hydrophobic and hydrophilic residues. |

| Grand average of hydropathicity (GRAVY) | -0.017 | Suggests a relatively hydrophilic character. |

| Instability index | 25.33 | Classified as a stable peptide. |

Functional Motif and Homology Searching

Specialized databases and prediction servers can be used to search for known functional motifs within the VGSEAF-NH2 sequence and to identify proteins with homologous regions. While the short length of the peptide makes definitive homology challenging, this step may reveal potential binding partners or functional contexts.

Peptide-Protein Docking

Molecular docking simulations can predict the binding affinity and interaction mode of VGSEAF-NH2 with key angiogenic receptors, such as VEGFR2.[13][14] This can help to visualize potential binding sites and identify key residues involved in the interaction.

In Vitro Evaluation of Angiogenic Activity

The core of characterizing VGSEAF-NH2's biological activity lies in a series of well-established in vitro assays using primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Endothelial Cell Proliferation Assay

A fundamental indicator of pro-angiogenic activity is the stimulation of endothelial cell proliferation.

Protocol: MTS/MTT Proliferation Assay

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium and allow them to adhere overnight.

-

Starvation: Replace the medium with a basal medium containing a low concentration of serum (e.g., 0.5-1% FBS) and starve the cells for 4-6 hours.

-

Treatment: Treat the cells with varying concentrations of VGSEAF-NH2 (e.g., 0.1, 1, 10, 100 µM). Include a negative control (basal medium) and a positive control (e.g., 20 ng/mL VEGF).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

Colorimetric Reaction: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Analysis: Normalize the absorbance values to the negative control and plot the dose-response curve.

Endothelial Cell Migration Assay

The migration of endothelial cells is a critical step in the formation of new blood vessels.[11][15] This can be assessed using the scratch (wound healing) assay or the more quantitative Transwell (Boyden chamber) assay.[11][15][16]

Protocol: Transwell Migration Assay

-

Chamber Preparation: Place Transwell inserts with an 8 µm pore size membrane into a 24-well plate.

-

Chemoattractant Addition: Add basal medium containing various concentrations of VGSEAF-NH2 or VEGF (positive control) to the lower chamber.

-

Cell Seeding: Seed starved HUVECs (5 x 10^4 cells/insert) in the upper chamber in basal medium.

-

Incubation: Incubate for 4-6 hours at 37°C.

-

Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as Crystal Violet or DAPI.

-

Quantification: Count the number of migrated cells in several random fields of view under a microscope.

Caption: Workflow for the Transwell Migration Assay.

Endothelial Cell Tube Formation Assay

This assay is a hallmark of in vitro angiogenesis, assessing the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[9][13][17][18]

Protocol: Tube Formation Assay on Matrigel

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Be careful to avoid bubbles.[18]

-

Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[18]

-

Cell Suspension Preparation: Resuspend starved HUVECs in basal medium containing different concentrations of VGSEAF-NH2 or VEGF.

-

Cell Seeding: Gently add 1.5 x 10^4 cells in 100 µL of the prepared cell suspension to each well on top of the solidified Matrigel.[9]

-

Incubation: Incubate the plate for 4-18 hours at 37°C.[9][18]

-

Visualization and Quantification: Visualize the formation of tube-like structures using a light microscope. Capture images and quantify parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Mechanistic Insights: Elucidating the Signaling Pathway

Should VGSEAF-NH2 demonstrate pro-angiogenic activity in the above assays, the next critical step is to investigate its mechanism of action. Based on our hypothesis, this would involve examining the activation of the VEGF signaling pathway.

The binding of a ligand to VEGFR2 initiates a cascade of intracellular signaling events, including the activation of key pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival, respectively.[1][4]

Caption: Hypothesized VEGF Signaling Pathway Activation by VGSEAF-NH2.

To validate the activation of these pathways, Western blotting can be employed to detect the phosphorylation of key signaling proteins such as VEGFR2, ERK, and Akt in HUVECs treated with VGSEAF-NH2.

Conclusion and Future Directions

This technical guide provides a structured and comprehensive approach to investigate the biological activity of the novel peptide VGSEAF-NH2. By combining in silico prediction with robust in vitro functional assays, researchers can efficiently determine its potential as a pro-angiogenic agent. Positive findings from these studies would warrant further investigation, including:

-

Receptor Binding Assays: To definitively identify the cellular receptor for VGSEAF-NH2.

-

In Vivo Angiogenesis Models: Such as the chick chorioallantoic membrane (CAM) assay or a murine matrigel plug assay to confirm its pro-angiogenic effects in a living system.

-

Structure-Activity Relationship (SAR) Studies: To identify the key amino acid residues responsible for its biological activity and to optimize the peptide sequence for enhanced potency and stability.

The exploration of novel peptides like VGSEAF-NH2 is crucial for the discovery of next-generation therapeutics. The methodologies outlined herein provide a solid foundation for such pioneering research.

References

-

Cusabio. VEGF Signaling Pathway. [Link]

-

ClinPGx. VEGF Signaling Pathway. [Link]

-

JoVE. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. [Link]

-

QIAGEN GeneGlobe. VEGF Signaling. [Link]

-

Corning. Protocol: Endothelial Cell Tube Formation Assay. [Link]

-

ibidi. Application Note 05: Tube Formation Assay in the μ-Plate 96 Well 3D. [Link]

-

NIH. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles. [Link]

-

Creative Biolabs. Cell Migration Assay. [Link]

-

NIH. In Silico Analysis and In Vitro Characterization of the Bioactive Profile of Three Novel Peptides Identified from 19 kDa α-Zein Sequences of Maize. [Link]

-

NIH. Peptide-based Identification of Functional Motifs and their Binding Partners. [Link]

-

MDPI. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. [Link]

-

PLOS ONE. In silico approaches for predicting the half-life of natural and modified peptides in blood. [Link]

-

NIH. Structural Studies on an Anti-Angiogenic Peptide Using Molecular Modeling. [Link]

-

ResearchGate. Peptide-based Identification of Functional Motifs and their Binding Partners. [Link]

-

PubMed. Targeting angiogenesis: structural characterization and biological properties of a de novo engineered VEGF mimicking peptide. [Link]

-

JPT Peptide Technologies. All About Amino Acids. [Link]

-

Khan Academy. Amino acid structure and classifications. [Link]

-

PubMed. Synthetic Peptides Containing a Conserved Sequence Motif of the Id Protein Family Modulate Vascular Smooth Muscle Cell Phenotype. [Link]

-

NIH. Protective immunogenicity and T lymphocyte specificity of a trivalent hybrid peptide containing NH2-terminal sequences of types 5, 6, and 24 M proteins synthesized in tandem. [Link]

-

PubMed. Peptide V: a VGF-derived neuropeptide purified from bovine posterior pituitary. [Link]

-

PubMed. Peptide binding identifies an ERalpha conformation that generates selective activity in multiple in vitro assays. [Link]

-

PubMed Central. Characterization of signal and transit peptides based on motif composition and taxon-specific patterns. [Link]

-

PubMed. The structure of the antimicrobial peptide Ac-RRWWRF-NH2 bound to micelles and its interactions with phospholipid bilayers. [Link]

-

PubMed. Biochemical characterization of FMRF-NH2-like peptides in spinal cords of various mammalian species using specific radioimmunoassays. [Link]

-

NIH. The Antimicrobial Peptide MK58911-NH2 Acts on Planktonic, Biofilm, and Intramacrophage Cells of Cryptococcus neoformans. [Link]

-

MDPI. In Silico Prediction of Tetrastatin-Derived Peptide Interactions with αvβ3 and α5β1 Integrins. [Link]

-

PubMed Central. Structure-Activity Relationships of FMRF-NH2 Peptides Demonstrate A Role for the Conserved C Terminus and Unique N-Terminal Extension in Modulating Cardiac Contractility. [Link]

Sources

- 1. Peptide binding identifies an ERalpha conformation that generates selective activity in multiple in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical characterization of FMRF-NH2-like peptides in spinal cords of various mammalian species using specific radioimmunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective immunogenicity and T lymphocyte specificity of a trivalent hybrid peptide containing NH2-terminal sequences of types 5, 6, and 24 M proteins synthesized in tandem - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic peptides containing a conserved sequence motif of the Id protein family modulate vascular smooth muscle cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jpt.com [jpt.com]

- 6. Khan Academy [khanacademy.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. In Silico Analysis and In Vitro Characterization of the Bioactive Profile of Three Novel Peptides Identified from 19 kDa α-Zein Sequences of Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Structural Studies on an Anti-Angiogenic Peptide Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Antimicrobial Peptide MK58911-NH2 Acts on Planktonic, Biofilm, and Intramacrophage Cells of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uniprot.org [uniprot.org]

- 15. researchgate.net [researchgate.net]

- 16. Peptide-based Identification of Functional Motifs and their Binding Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Peptide V: a VGF-derived neuropeptide purified from bovine posterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Characterization of signal and transit peptides based on motif composition and taxon-specific patterns - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of H-Val-Gly-Ser-Glu-Ala-Phe-NH₂

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of the heptapeptide H-Val-Gly-Ser-Glu-Ala-Phe-NH₂. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical characteristics that govern the peptide's behavior. We explore its structure, solubility, and stability, offering field-proven insights into the rationale behind its synthesis and purification using solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC). Furthermore, we detail the standard analytical workflows for its characterization, ensuring a holistic understanding for its potential application in scientific research.

Introduction to H-Val-Gly-Ser-Glu-Ala-Phe-NH₂

Short peptides are of significant interest in biomedical research due to their high specificity, good biocompatibility, and low toxicity.[1] The heptapeptide H-Val-Gly-Ser-Glu-Ala-Phe-NH₂, a sequence comprising seven amino acid residues, serves as an excellent model for understanding the interplay of various functional groups in determining a peptide's overall chemical personality. Its structure incorporates a balanced mix of hydrophobic (Valine, Alanine, Phenylalanine), polar (Serine), and acidic (Glutamic Acid) residues, culminating in a C-terminal amide.[2][3][4] This amidation is a common modification that neutralizes the C-terminal carboxyl charge, often enhancing the peptide's stability and biological half-life by increasing its resistance to carboxypeptidases.[5][6]

Understanding the foundational chemical properties of such a peptide is paramount for any potential therapeutic or research application, as these characteristics directly influence its synthesis strategy, purification efficiency, formulation, and ultimately, its biological activity.[7]

Core Physicochemical Properties

The function and utility of a peptide are direct consequences of its physicochemical properties, which are dictated by the sequence and modification of its constituent amino acids.[1][8]

Molecular Structure and Composition

The primary structure of the peptide is the linear sequence of its amino acids linked by amide (peptide) bonds.[6] The sequence is Valine - Glycine - Serine - Glutamic Acid - Alanine - Phenylalanine. The N-terminus is a free amine group (H-), and the C-terminus is an amide (-NH₂). All constituent amino acids are presumed to be in the L-configuration, which is the form almost exclusively found in naturally occurring proteins.[9]

Caption: Linear sequence and classification of amino acids in the peptide.

Calculated Physicochemical Data

Quantitative descriptors are essential for predicting a peptide's behavior in various experimental settings. The following properties have been calculated based on the peptide's sequence.

| Property | Value | Rationale / Significance |

| Molecular Formula | C₃₂H₅₀N₈O₉ | Derived from the sum of atomic constituents of all amino acid residues, accounting for the loss of water molecules during peptide bond formation. |

| Average Molecular Weight | 706.79 g/mol | Crucial for molar concentration calculations, synthesis yield determination, and mass spectrometry verification. |

| Monoisotopic Mass | 706.3698 g/mol | The exact mass of the molecule with the most abundant isotopes; used for high-resolution mass spectrometry identification. |

| Theoretical Isoelectric Point (pI) | ~4.0 | The pH at which the peptide carries no net electrical charge. Calculated based on the pKa of the N-terminus and the acidic side chain of Glutamic Acid. The low pI indicates acidic character. |

| Net Charge at pH 7.4 | -1 | At physiological pH, the N-terminal amine is protonated (+1) and the Glutamic Acid side chain is deprotonated (-2), resulting in a net negative charge. The C-terminal amide is neutral. |

| Grand Average of Hydropathicity (GRAVY) | -0.114 | A low negative GRAVY score suggests the peptide is slightly hydrophilic overall, despite containing several hydrophobic residues. This is primarily due to the influence of the charged Glutamic Acid and polar Serine.[10] |

Solubility and Stability

Solubility: The solubility of a peptide is a critical parameter for its handling, purification, and biological application.[11] Based on its GRAVY score and the presence of both charged (Glu) and polar (Ser) residues, H-Val-Gly-Ser-Glu-Ala-Phe-NH₂ is predicted to be soluble in aqueous buffers. However, solubility can be pH-dependent. At pH values below its pI (~4.0), the glutamic acid side chain will be protonated and neutral, potentially reducing solubility and promoting aggregation, which is a common challenge with peptides containing hydrophobic stretches.[11] For optimal solubility, it is recommended to dissolve the peptide in a slightly basic buffer (pH > 7).

Stability: The peptide bond is generally stable under physiological conditions but can be susceptible to hydrolysis at extreme pH values or in the presence of proteases.[6][12] The C-terminal amide bond enhances stability against carboxypeptidases. Specific residues can also present stability challenges; for instance, sequences containing Serine can be prone to side reactions like O-acylation during synthesis.

Synthesis and Purification Protocol

The synthesis of a peptide of this length is most efficiently achieved via Solid-Phase Peptide Synthesis (SPPS).[13][14] This methodology allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the solid support after each step.[14][15]

Rationale for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common approach for modern SPPS due to its use of a mild base (piperidine) for Nα-deprotection, which preserves acid-labile side-chain protecting groups and the linker to the resin.[14][16] This is in contrast to the older Boc/Bzl strategy, which requires harsh hydrofluoric acid for final cleavage.

Caption: A single cycle in the stepwise elongation of the peptide chain via Fmoc-SPPS.

Step-by-Step Synthesis Protocol

This protocol outlines the manual synthesis of H-Val-Gly-Ser-Glu-Ala-Phe-NH₂ on a Rink Amide resin, which yields a C-terminal amide upon cleavage.

-

Resin Preparation:

-

Start with Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g substitution).

-

Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

-

First Amino Acid Loading (Fmoc-Phe-OH):

-

If starting with a bare Rink Amide resin: Deprotect the resin's Fmoc group with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

-

Couple the first amino acid, Fmoc-Phe-OH (3 eq.), using an activating agent like HBTU/HOBt (3 eq.) and a base like DIPEA (6 eq.) in DMF. Allow to react for 2 hours.

-

Alternatively, and more conveniently, start with a pre-loaded Fmoc-Phe-Rink Amide resin.

-

-

Peptide Chain Elongation (Cycles for Ala, Glu, Ser, Gly, Val):

-

Step A: Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Step B: Washing: Wash the resin thoroughly to remove piperidine and by-products. A typical wash cycle is DMF (x3), Isopropanol (IPA) (x2), and DMF (x3).

-

Step C: Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid (with side-chain protection, e.g., Fmoc-Glu(OtBu)-OH, Fmoc-Ser(tBu)-OH) (3 eq.) with an activator (e.g., HBTU, 2.9 eq.) and a non-nucleophilic base (DIPEA, 6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Perform a ninhydrin test to confirm complete coupling (a negative test indicates no free primary amines remain).

-

-

Step D: Washing: Wash the resin as described in Step B.

-

Repeat steps A-D for each subsequent amino acid in the sequence (Ala, Glu, Ser, Gly, Val).

-

-

Final Fmoc Deprotection: After coupling the final amino acid (Valine), perform a final deprotection step (Step A) to expose the N-terminal amine.

Cleavage and Purification

-

Cleavage from Resin:

-

Wash the fully assembled peptide-resin with Dichloromethane (DCM) and dry under vacuum.

-

Prepare a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers to protect sensitive residues. A common cocktail is TFA/Triisopropylsilane/Water (95:2.5:2.5).

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes side-chain protecting groups (e.g., tBu from Ser and OtBu from Glu).

-

Filter to separate the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

-

-

Purification by RP-HPLC:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

-

Purify using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.

-

A typical gradient involves mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile). A linear gradient from ~5% B to ~65% B over 30-40 minutes is a good starting point.

-

Collect fractions corresponding to the major peak and confirm their identity by mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

-

Analytical Characterization Workflow

A self-validating protocol requires rigorous analytical characterization to confirm the identity, purity, and composition of the final product.

Caption: Standard workflow for the purification and quality control of a synthetic peptide.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and therefore the identity of the synthesized peptide. Methodology: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. ESI-MS is particularly useful as it can produce multiply charged ions, allowing for the analysis of molecules on instruments with a lower mass-to-charge (m/z) range. Expected Result: A major peak corresponding to the calculated monoisotopic mass of the peptide (706.37 g/mol for [M+H]⁺).

Analytical RP-HPLC

Purpose: To determine the purity of the final peptide product.[17] Methodology: Similar to preparative HPLC but on an analytical scale with a smaller column and lower flow rates. The peptide is injected and eluted with a solvent gradient. Purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks detected (typically at 214 or 280 nm). Expected Result: A single, sharp major peak, with a purity level typically >95% required for most research applications.

Amino Acid Analysis (AAA)

Purpose: To verify the amino acid composition and accurately quantify the peptide.[18] Methodology: The peptide is hydrolyzed into its constituent amino acids by heating in 6M HCl.[18] The resulting amino acid mixture is then separated, identified, and quantified, often by ion-exchange chromatography or by derivatization followed by RP-HPLC.[19][20] Expected Result: The analysis should yield the expected molar ratios of the constituent amino acids: Val (1), Gly (1), Ser (1), Glu (1), Ala (1), and Phe (1). This method provides the most accurate measure of peptide concentration.

Biological Context and Potential Applications

While this guide focuses on chemical properties, they are intrinsically linked to potential biological function. The presence of the charged glutamic acid residue could be critical for interactions with positively charged domains on a biological receptor.[21] The aromatic phenylalanine residue is often involved in π-π stacking or hydrophobic interactions within binding pockets.[22] The overall slightly hydrophilic and charged nature suggests the peptide could act as a soluble ligand or inhibitor in an extracellular context. Potential research applications could include:

-

Serving as a fragment of a larger protein to study protein-protein interactions.

-

Use as a synthetic standard in proteomics or metabolomics.

-

A starting point for medicinal chemistry optimization in drug discovery.

Conclusion

H-Val-Gly-Ser-Glu-Ala-Phe-NH₂ is a heptapeptide with a well-defined set of chemical properties derived from its unique combination of amino acid residues. Its acidic nature, slight overall hydrophilicity, and C-terminal amidation are key features that dictate its behavior. The synthesis and purification are straightforward using standard, well-established SPPS and RP-HPLC protocols. Rigorous analytical characterization using MS, HPLC, and AAA is essential to ensure the production of a high-quality reagent for any research or development application. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently synthesize, purify, and utilize this peptide in their work.

References

- ResearchGate. (n.d.). Solid-Phase Synthesis of Cyclic Heptapeptide Stylissatin A.

- Jiang, S., et al. (n.d.).

- Wikipedia. (n.d.). Amino acid.

- Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.

- PubMed. (n.d.). A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production.

- ResearchGate. (n.d.). Physicochemical properties of the synthetic peptides. [Download Table].

- PubMed. (n.d.). Strategies to improve the physicochemical properties of peptide-based drugs.

- ResearchGate. (n.d.). Physicochemical properties of peptides. [Download Table].

- PubMed Central. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions.

- Wikipedia. (n.d.). Amide.

- ACS Publications. (n.d.). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure.

- ResearchGate. (n.d.). (PDF) Synthesis of Amide Backbone-Modified Peptides.

- ResearchGate. (n.d.). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.

- Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.

- JPT Peptide Technologies. (n.d.). All About Amino Acids.

- Bioibérica Plant Health. (2009). Biological activity of L- and D- amino acids.

- Khan Academy. (n.d.).

- Royal Society of Chemistry. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity.

- Technology Networks. (2025).

- PubChem. (n.d.). H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-Gly-NH2.

- (n.d.). Synthesis of Peptides.

- PubMed Central. (2021). Sensing Properties of NH2-MIL-101 Series for Specific Amino Acids via Turn-On Fluorescence.

- (n.d.). 26.

- bevital. (n.d.). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples.

- PubMed. (n.d.).

- PubMed. (1975). Physical and chemical properties of the NH2-terminal glutamic acid and lysine forms of human plasminogen and their derived plasmins with an NH2-terminal lysine heavy (A) chain.

- PubMed. (n.d.). The Role of Phenylalanine at Position 6 in Glucagon's Mechanism of Biological Action: Multiple Replacement Analogues of Glucagon.

- Diva-Portal.org. (n.d.). Amino Acid Analysis.

- Agilent. (2010). Analysis of Amino Acids by HPLC.

- YouTube. (2020). Amino Acid Synthesis by Leverage the Gabriel Synthesis.

- NCERT. (n.d.). Biomolecules.

- ResearchGate. (2025). (PDF) Sensing Properties of NH2-MIL-101 Series for Specific Amino Acids via Turn-On Fluorescence.

- ResearchGate. (2025).

Sources

- 1. Self-assembled short peptides: Recent advances and strategies for potential pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jpt.com [jpt.com]

- 3. Khan Academy [khanacademy.org]

- 4. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Amide - Wikipedia [en.wikipedia.org]

- 7. Strategies to improve the physicochemical properties of peptide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amino acid - Wikipedia [en.wikipedia.org]

- 9. Biological activity of L- and D- amino acids [planthealth.es]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bachem.com [bachem.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. researchgate.net [researchgate.net]

- 17. bevital.no [bevital.no]

- 18. diva-portal.org [diva-portal.org]

- 19. Compositional analysis of peptidoglycan by high-performance anion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. agilent.com [agilent.com]

- 21. Sensing Properties of NH2-MIL-101 Series for Specific Amino Acids via Turn-On Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The role of phenylalanine at position 6 in glucagon's mechanism of biological action: multiple replacement analogues of glucagon - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure of the CGRP C-terminal Fragment 32-37

Introduction

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide with a pivotal role in physiological processes, including vasodilation and nociceptive transmission.[1][2] Its involvement in the pathophysiology of migraine has made it a significant target for therapeutic development.[1] CGRP exists in two isoforms, α-CGRP and β-CGRP, which differ by three amino acids in humans.[1][3] The biological activity of CGRP is mediated through its interaction with a heterodimeric receptor complex composed of the Calcitonin Receptor-Like Receptor (CLR), a class B G-protein coupled receptor (GPCR), and the Receptor Activity-Modifying Protein 1 (RAMP1).[1][4]

The binding of CGRP to its receptor is a sophisticated two-domain process. The C-terminal region of the peptide engages with the extracellular domain (ECD) of the receptor complex, while the N-terminal region, which includes a disulfide-bonded loop, interacts with the transmembrane domain to initiate signal transduction.[5] This guide provides a detailed technical exploration of the C-terminal fragment encompassing residues 32-37, a critical determinant for high-affinity receptor binding and a region of intense focus for the design of CGRP receptor antagonists.

Primary Structure and Key Residues

The C-terminal hexapeptide fragment of human α-CGRP, spanning residues 32 to 37, has the following amino acid sequence:

Val-Gly-Ser-Lys-Ala-Phe-NH₂ [6][7]

For human β-CGRP, the sequence of this fragment is identical.[3][8] It is important to note that the C-terminus is amidated, a modification crucial for receptor binding.[5][9] Structure-activity relationship studies have underscored the significance of specific residues within this fragment for optimal interaction with the CGRP receptor. Alanine scanning and mutagenesis studies have identified Valine at position 32 (Val32) and the C-terminal Phenylalanine at position 37 (Phe37) as critical for high-affinity binding.[9]

Conformational Analysis and Secondary Structure

In aqueous solution, full-length CGRP and its C-terminal fragments are predominantly in a random coil conformation.[10] However, upon interaction with the receptor or in structure-promoting solvents, the C-terminal region adopts a more defined conformation.[10] Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling studies have revealed the presence of turn structures within the C-terminal portion of CGRP, which are instrumental in orienting the side chains of key residues for receptor engagement.[5][9]

Specifically, a β-turn centered around residues 33 and 34 has been identified as a significant structural feature.[5] This turn positions the side chains of Val32 and Phe37 in a spatially favorable arrangement for interaction with the receptor binding pocket.[9] The presence of these turn structures is a consistent feature among active C-terminal peptide analogues.[9]

Interaction with the CGRP Receptor

The C-terminal fragment of CGRP docks into a binding pocket formed by the extracellular domains of both CLR and RAMP1. X-ray crystallography of a CGRP analog bound to the CLR/RAMP1 ECD complex (PDB ID: 4RWG) has provided invaluable insights into this interaction.[11][12]

The terminal amidated Phenylalanine (Phe37) plays a crucial role by inserting into a pocket where it makes contact with W84 of RAMP1.[12] The remainder of the C-terminal fragment primarily interacts with the CLR subunit.[12] These interactions are characterized by a β-turn conformation of the peptide near its C-terminus.[12] Mutagenesis studies have further elucidated that specific hydrophobic residues in the N-terminal domain of CLR are important for this interaction, underscoring the role of the C-terminal Phe37 in docking the peptide to the receptor.

The following diagram illustrates the two-domain binding mechanism of CGRP to its receptor, highlighting the role of the C-terminal fragment.

Caption: Two-domain binding model of CGRP to the CLR/RAMP1 receptor.

Quantitative Analysis of Binding Affinity

The affinity of the CGRP C-terminal fragment and its analogues for the CGRP receptor has been quantified using various biochemical and biophysical assays. The data below summarizes key findings from the literature.

| Peptide Fragment/Analog | Assay Method | Receptor/Cell Line | Affinity (Ki/KD) | Reference |

| CGRP(27-37) | Radioligand Binding | SK-N-MC cells | ~1-3 µM | [13] |

| [D³¹,P³⁴,F³⁵]CGRP(30-37) | Radioligand Binding | hCGRP₁ receptor | 29.6 nM | [9] |

| CGRP(8-37) | nanoBRET | Uncoupled CGRPR | 96.7 ± 2.4 nM | [13] |

| CGRP(8-37) | nanoBRET | Coupled CGRPR | 92.1 ± 1.2 nM | [13] |

| ssCGRP(8-37) | nanoBRET | Uncoupled CGRPR | 0.43 ± 0.02 nM | [13] |

| ssCGRP(8-37) | nanoBRET | Coupled CGRPR | 0.60 ± 0.05 nM | [13] |

Experimental Methodologies

A variety of sophisticated techniques are employed to elucidate the structure and function of the CGRP C-terminal fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.

Protocol for 2D NMR of CGRP(32-37):

-

Sample Preparation:

-

Synthesize and purify the CGRP(32-37) peptide to >95% purity.

-

Dissolve the peptide in a suitable buffer (e.g., 90% H₂O/10% D₂O, pH 4.0-5.0 to minimize amide proton exchange) to a concentration of 2-5 mM.[14]

-

Add a known concentration of a reference compound (e.g., DSS or TSP) for chemical shift referencing.

-

-

Data Acquisition:

-

Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

-

Essential spectra include:

-

TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.[15]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, providing distance restraints for structure calculation.[15]

-

COSY (Correlation Spectroscopy): To identify through-bond scalar couplings.[15]

-

-

-

Data Processing and Analysis:

-

Process the raw NMR data using appropriate software (e.g., NMRFx Analyst).[16]

-

Perform sequential assignment of all proton resonances.

-

Identify and integrate NOE cross-peaks to generate a list of interproton distance restraints.

-

Use molecular dynamics and simulated annealing protocols with the experimental restraints to calculate an ensemble of 3D structures.

-

Caption: General workflow for determining peptide structure using NMR.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure content of peptides in solution by measuring the differential absorption of circularly polarized light.

Protocol for CD Analysis of CGRP(32-37):

-

Sample Preparation:

-

Prepare a stock solution of the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4). The buffer must be transparent in the far-UV region.

-

Determine the precise concentration of the peptide solution.

-

Prepare a series of dilutions to an optimal concentration, typically 0.1-1 mg/ml for a 1 mm pathlength cuvette.[17]

-

-

Data Acquisition:

-

Use a calibrated CD spectrometer.

-

Record CD spectra in the far-UV region (typically 190-250 nm).[18]

-

Acquire spectra at a controlled temperature.

-

Record a baseline spectrum of the buffer alone for subtraction.

-

-

Data Processing and Analysis:

Binding Affinity Assays

Fluorescence Polarization (FP):

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

Protocol for FP Assay:

-

Probe Preparation: Synthesize the CGRP(32-37) peptide with a suitable fluorophore (e.g., fluorescein) attached at a position that does not interfere with binding.

-

Assay Setup:

-

In a microplate, add a fixed, low concentration of the fluorescently labeled peptide to a series of wells.

-

Add increasing concentrations of the purified CGRP receptor ECD (CLR/RAMP1).

-

-

Measurement:

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of the receptor concentration.

-

Fit the data to a binding isotherm to determine the dissociation constant (KD).[20]

-

Biolayer Interferometry (BLI):

BLI is a label-free technique for real-time monitoring of biomolecular interactions and determining binding kinetics.

Protocol for BLI Assay:

-

Ligand Immobilization:

-

Biotinylate the CGRP(32-37) peptide.

-

Immobilize the biotinylated peptide onto streptavidin-coated biosensor tips.[21]

-

-

Binding and Dissociation:

-

Dip the biosensor tips into wells containing a baseline buffer.

-

Move the tips to wells with varying concentrations of the purified CGRP receptor ECD to measure the association phase.

-

Transfer the tips back to the baseline buffer wells to measure the dissociation phase.[22]

-

-

Data Analysis:

-

The instrument records the wavelength shift, which is proportional to the thickness of the molecular layer on the sensor tip.

-

Fit the association and dissociation curves globally to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[23]

-

Conclusion

The C-terminal fragment 32-37 of CGRP is a structurally dynamic region that adopts a specific turn-like conformation upon receptor binding, which is essential for high-affinity interaction with the CLR/RAMP1 complex. The precise orientation of key residues, particularly Val32 and the C-terminal amidated Phe37, is critical for this interaction. A comprehensive understanding of the structure and binding kinetics of this fragment, facilitated by advanced experimental techniques such as NMR, CD, FP, and BLI, is paramount for the rational design of novel and potent CGRP receptor antagonists for the treatment of migraine and other CGRP-related disorders. The detailed protocols and structural insights provided in this guide serve as a valuable resource for researchers in the field of peptide pharmacology and drug development.

References

-

Conformational characterization by circular-dichroism spectroscopy of various fragments and analogs of calcitonin-gene-related peptide. PubMed, [Link]

-

Turn structures in CGRP C-terminal analogues promote stable arrangements of key residue side chains. PubMed, [Link]

-

Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI). Springer Nature Experiments, [Link]

-

Biolayer interferometry for measuring the kinetics of protein–protein interactions and nanobody binding. Springer Nature Experiments, [Link]

-

Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI). PubMed, [Link]

-

Calcitonin Gene Related Peptide (CGRP) II, human. GenScript, [Link]

-

Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. ResearchGate, [Link]

-

A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Groupe Français des Peptides et des Protéines - GFPP, [Link]

-

Circular dichroism of peptides. PubMed, [Link]

-

Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres, [Link]

-

ENHANCED KINETICS ANALYSIS OF PROTEINS AND LARGE BIOMOLECULES USING NOVEL HIGH SENSITIVITY PROBE. PMC - NIH, [Link]

-

Using circular dichroism spectra to estimate protein secondary structure. PMC - NIH, [Link]

-

Structure–function analyses reveal a triple β-turn receptor-bound conformation of adrenomedullin 2/intermedin and enable peptide antagonist design. PMC - NIH, [Link]

-

Fluorescence Polarization Assay to Quantify Protein-Protein Interactions. Springer Nature Experiments, [Link]

-

Structure–activity relationships for α-calcitonin gene-related peptide. PMC - NIH, [Link]

-

Calcitonin gene-related peptide. Wikipedia, [Link]

-

Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. PubMed, [Link]

-

4RWG: Crystal structure of the CLR:RAMP1 extracellular domain heterodimer with bound high affinity CGRP analog. RCSB PDB, [Link]

-

Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. JoVE, [Link]

-

Structural Basis for Receptor Activity-Modifying Protein-Dependent Selective Peptide Recognition by a G Protein-Coupled Receptor. NIH, [Link]

-

β-CGRP, human peptide. NovoPro Bioscience Inc., [Link]

-

peptide nmr. Unknown Source, [Link]

-

NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Unknown Source, [Link]

-

Calcitonin Gene Related Peptide, CGRP (alpha), human. Anaspec, [Link]

-

6D1U: Crystal structure of the human CLR:RAMP1 extracellular domain heterodimer in complex with adrenomedullin 2/intermedin. RCSB PDB, [Link]

-

CGRP receptor pharmacology and purification of the CGRP–CLR–RAMP1–Gs... ResearchGate, [Link]

-

6E3Y: Cryo-EM structure of the active, Gs-protein complexed, human CGRP receptor. RCSB PDB, [Link]

-

NMR in structural determination of proteins and peptides. NMIMS Pharmacy, [Link]

-

Amino acid sequences of the human calcitonin (CT) peptide family. In... ResearchGate, [Link]

-

Development of High Affinity Calcitonin Analog Fragments Targeting Extracellular Domains of Calcitonin Family Receptors. PMC - NIH, [Link]

-

Assigning NMR spectra of RNA, peptides and small organic molecules using molecular network visualization software. PubMed Central, [Link]

-

Crystal structure of the ectodomain complex of the CGRP receptor, a class-B GPCR, reveals the site of drug antagonism. PubMed, [Link]

-

NMR sample preparation guidelines. Unknown Source, [Link]

-

Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant. PubMed Central, [Link]

-

Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant. ACS Publications, [Link]

-

CALCB - Calcitonin gene-related peptide 2 - Homo sapiens (Human). UniProtKB | UniProt, [Link]

-

Alpha-Calcitonin Gene Related Peptide: New Therapeutic Strategies for the Treatment and Prevention of Cardiovascular Disease and Migraine. Frontiers, [Link]

-

Calcitonin gene-related peptide receptor antagonists for migraine. Taylor & Francis Online, [Link]

-

Variable CGRP family peptide signaling durations and the structural determinants thereof. PMC - NIH, [Link]

-

Site-Directed Mutagenesis and Chimeric Receptors in the Study of Receptor-Ligand Binding. Springer Link, [Link]

-

Functional Analysis and Tissue-Specific Expression of Calcitonin and CGRP with RAMP-Modulated Receptors CTR and CLR in Chickens. MDPI, [Link]

Sources

- 1. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Alpha-Calcitonin Gene Related Peptide: New Therapeutic Strategies for the Treatment and Prevention of Cardiovascular Disease and Migraine [frontiersin.org]

- 3. β-CGRP, human peptide [novoprolabs.com]

- 4. Crystal structure of the ectodomain complex of the CGRP receptor, a class-B GPCR, reveals the site of drug antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–activity relationships for α-calcitonin gene-related peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Calcitonin Gene Related Peptide, CGRP (alpha), human [anaspec.com]

- 8. genscript.com [genscript.com]

- 9. Turn structures in CGRP C-terminal analogues promote stable arrangements of key residue side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. Structural Basis for Receptor Activity-Modifying Protein-Dependent Selective Peptide Recognition by a G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nmr-bio.com [nmr-bio.com]

- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 16. Assigning NMR spectra of RNA, peptides and small organic molecules using molecular network visualization software - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 20. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 21. Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]

- 23. Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI) | Springer Nature Experiments [experiments.springernature.com]

The Role of C-Terminal CGRP Fragments in Receptor Antagonism: A Technical Guide for Researchers

An In-depth Exploration of H-Val-Gly-Ser-Glu-Ala-Phe-NH2 and its Significance in Calcitonin Gene-Related Peptide (CGRP) Receptor Binding

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals in the fields of pharmacology, neuroscience, and peptide therapeutics.

Abstract

The Calcitonin Gene-Related Peptide (CGRP) signaling system has emerged as a pivotal target for the development of novel therapeutics, particularly for the treatment of migraine. While monoclonal antibodies and small molecule "gepants" have seen significant clinical success, there remains a compelling interest in the therapeutic potential of peptide-based antagonists. This technical guide provides an in-depth examination of the role of C-terminal fragments of CGRP in receptor binding, with a specific focus on the hexapeptide this compound. This peptide corresponds to the 32-37 amino acid sequence of rat α-CGRP and represents a key structural motif within the broader class of C-terminal CGRP antagonists. We will delve into the molecular intricacies of the CGRP receptor, the mechanistic basis of peptide antagonism, and provide detailed, field-proven protocols for the synthesis, characterization, and functional evaluation of such peptide fragments. This guide is intended to serve as a comprehensive resource for researchers seeking to explore the structure-activity relationships of CGRP and to develop novel peptide-based therapeutics targeting this important signaling pathway.

The CGRP Signaling Axis: A Primer

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that is widely distributed throughout the central and peripheral nervous systems.[1] It is a potent vasodilator and is implicated in a variety of physiological processes, including pain transmission, neurogenic inflammation, and cardiovascular homeostasis.[2] The biological effects of CGRP are mediated through its interaction with a unique G-protein coupled receptor (GPCR).

The CGRP receptor is a heterodimeric complex composed of two essential subunits: the Calcitonin Receptor-Like Receptor (CLR), a seven-transmembrane spanning protein, and Receptor Activity-Modifying Protein 1 (RAMP1), a single-transmembrane protein.[2][3] The association of RAMP1 with CLR is crucial for the trafficking of the receptor to the cell surface and for conferring high-affinity binding to CGRP.[3] A third protein, the Receptor Component Protein (RCP), is an intracellular protein required for coupling the receptor to downstream signaling pathways.[3]

Upon CGRP binding, the receptor primarily couples to the Gs alpha subunit of the heterotrimeric G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating the physiological effects of CGRP.[4]

Diagram of the CGRP Signaling Pathway

Caption: Canonical CGRP receptor signaling cascade.

Peptide-Based CGRP Receptor Antagonists: A Tale of Truncation

The discovery of peptide-based CGRP receptor antagonists originated from structure-activity relationship studies of CGRP itself. A key finding was that N-terminal truncation of the 37-amino acid CGRP peptide resulted in molecules that could still bind to the receptor but were unable to elicit a functional response. The prototypical peptide antagonist is CGRP(8-37), which lacks the first seven amino acids of the parent peptide.[6] This fragment acts as a competitive antagonist, effectively blocking the binding and subsequent signaling of full-length CGRP.[6]

Further studies have demonstrated that even shorter C-terminal fragments of CGRP can retain antagonist activity, albeit with varying potencies. Fragments such as CGRP(19-37) and CGRP(23-37) have been shown to antagonize CGRP-mediated effects.[7] This highlights the critical role of the C-terminal region of CGRP in receptor recognition and binding.

The Significance of the C-Terminal Hexapeptide: this compound

The peptide this compound represents the C-terminal residues 32-37 of rat α-CGRP. While this short fragment itself may not be a potent antagonist, its sequence is a crucial component of the binding epitope of larger, more potent C-terminal antagonists like CGRP(8-37). The C-terminal amide of CGRP, located on the Phenylalanine at position 37, is known to be critical for high-affinity binding to the receptor.[8] It is hypothesized that this C-terminal region of CGRP and its fragments interacts with the extracellular domains of the CLR/RAMP1 heterodimer, acting as an initial "anchor" to the receptor.

The study of such fragments is invaluable for understanding the precise molecular interactions that govern ligand binding and for the rational design of novel peptide and peptidomimetic antagonists with improved pharmacological properties.

Experimental Characterization of C-Terminal CGRP Fragments

A robust and multi-faceted experimental approach is required to fully characterize the role of peptide fragments like this compound in CGRP receptor binding. This involves peptide synthesis, confirmation of its identity and purity, and a suite of in vitro assays to determine its binding affinity and functional activity.

Experimental Workflow for Peptide Antagonist Characterization

Caption: A typical workflow for the characterization of a synthetic peptide antagonist.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is readily achieved using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols.

Detailed Methodology:

-

Resin Selection and Preparation:

-

Utilize a Rink Amide resin to yield a C-terminally amidated peptide upon cleavage.

-

Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least 30 minutes in a reaction vessel.[9]

-

-

Fmoc Deprotection:

-

Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating with a 20% solution of piperidine in DMF for approximately 20-30 minutes.[9]

-